molecular formula C11H12N4OS B12256190 (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide

(E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide

Cat. No.: B12256190
M. Wt: 248.31 g/mol
InChI Key: IRAADEQIXIPZBA-NTUHNPAUSA-N
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Description

The compound (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide is a hydrazone derivative featuring a 2-methylimidazole core linked to a thiophene-substituted acetohydrazide moiety. Its structure combines an imidazole heterocycle (known for hydrogen-bonding and metal coordination) with a thiophene aromatic system (contributing π-π stacking interactions).

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H12N4OS/c1-9-12-4-5-15(9)8-11(16)14-13-7-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,16)/b13-7+

InChI Key

IRAADEQIXIPZBA-NTUHNPAUSA-N

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=CS2

solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(thiophen-2-ylmethylene)acetohydrazide typically involves the condensation reaction between 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling and maintained at this temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the hydrazone linkage, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry indicated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
  • Case Study 2 : Research conducted on related hydrazones showed promising results against resistant strains of bacteria, suggesting that modifications to the imidazole ring could enhance efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

  • Case Study 3 : A recent investigation demonstrated that derivatives with similar structures inhibited the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study found that these compounds induced apoptosis through the activation of caspase pathways .
  • Case Study 4 : Another study reported that imidazole-based compounds showed activity against various tumor cell lines by targeting specific signaling pathways such as EGFR .

Agricultural Applications

The compound has been evaluated for its potential use in agriculture, particularly as a pesticide or herbicide:

  • Case Study 5 : Research indicated that thiophene-containing compounds exhibit herbicidal activity by disrupting photosynthesis in plants. This suggests that (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide could be developed into an effective agricultural chemical .

Material Science Applications

The unique properties of this compound extend to material sciences, particularly in the development of novel materials:

  • Case Study 6 : Studies have shown that hydrazone derivatives can be used as ligands in coordination chemistry, leading to the synthesis of metal complexes with applications in catalysis and sensors .

Data Summary Table

Application AreaFindingsReferences
Antimicrobial ActivitySignificant activity against various bacterial strains ,
Anticancer PropertiesInduces apoptosis in cancer cell lines ,
Agricultural UsePotential herbicidal activity disrupting plant photosynthesis
Material ScienceUse as ligands for metal complex synthesis

Mechanism of Action

The mechanism of action of (E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(thiophen-2-ylmethylene)acetohydrazide varies depending on its application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Variations :

  • The imidazole core in the target compound is smaller and less lipophilic than benzimidazole or benzoxazole analogs. Benzimidazole derivatives (e.g., ) often exhibit enhanced enzyme inhibition due to improved planar geometry and π-stacking with biological targets .
  • Benzoxazole -based analogs () introduce sulfur atoms, which may alter electronic properties and binding kinetics compared to nitrogen-rich imidazoles .

Hydroxy/methoxy groups (e.g., dihydroxybenzylidene in ) increase hydrogen-bonding capacity, correlating with stronger α-glucosidase inhibition (IC50 ~6 μM vs. acarbose: 378 μM) .

Thiophene vs. Other Aromatic Systems: The thiophen-2-ylmethylene group is conserved in the target compound and several analogs (). This moiety likely contributes to π-π interactions in enzyme binding pockets, as seen in α-glucosidase and kinase inhibitors .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Benzimidazole-derived acetohydrazides (e.g., , IC50 = 6.10–7.34 μM) outperform the standard drug acarbose (IC50 = 378 μM), suggesting that the benzimidazole-thiophene scaffold is critical for potency .
  • Kinase Inhibition : Benzoxazole-thiophene hybrids () are designed for multi-kinase inhibition, leveraging sulfur’s electron-withdrawing effects to stabilize enzyme-ligand interactions .

Antimicrobial Activity

  • Thiophene-containing analogs (e.g., ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to ampicillin. The thiophene moiety may disrupt bacterial membrane integrity .

Biological Activity

(E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound belongs to the class of hydrazones, which are known for their diverse biological activities. The synthesis typically involves the condensation reaction between acetohydrazide and thiophen-2-carboxaldehyde in the presence of a suitable catalyst. The resulting product is characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer assays.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has indicated that (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 10 to 30 µM, showcasing its potential as an anticancer agent .

Table 2: Anticancer Activity of (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide

Cell LineIC50 (µM)
A54910
HCT11615
HepG220
PC930

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar to other imidazole derivatives, it may interfere with nucleic acid synthesis in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
  • Reactive Oxygen Species Generation : The compound may increase oxidative stress within cells, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step approach:

Hydrazide formation : React methyl 2-(2-methyl-1H-imidazol-1-yl)acetate with excess hydrazine hydrate in ethanol under reflux (80°C, 1–2 hours) .

Condensation : Treat the hydrazide intermediate with 2-thiophenecarboxaldehyde in ethanol, using catalytic acetic acid to facilitate Schiff base formation .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 aldehyde:hydrazide) and solvent polarity to improve yield. Recrystallize from ethanol or methanol for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm the presence of C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and NH stretches (3150–3300 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., imine proton at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Resolve molecular geometry and confirm the E-configuration using SHELX software (SHELXL for refinement). Address disorder in thiophene rings via PART instructions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Approach :

  • Derivatization : Modify substituents on the imidazole (e.g., methyl to ethyl/aryl) and thiophene (e.g., halogenation) to assess steric/electronic effects .
  • Biological assays : Screen derivatives against targets like α-glucosidase (IC50_{50} determination) or viral proteases (e.g., HIV-1 RT) using enzyme inhibition assays .
  • Data analysis : Compare IC50_{50} values and correlate with substituent Hammett constants or logP values to identify key pharmacophores .

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?

  • Case Example : If a derivative shows high α-glucosidase inhibition (IC50_{50} < 10 μM) but poor molecular docking scores:

  • Re-evaluate binding modes : Use flexible docking (e.g., AutoDock Vina) to account for protein conformational changes.
  • Validate with MD simulations : Perform 100-ns simulations to assess binding stability (RMSD/RMSF analysis) .
  • Experimental cross-check : Repeat assays under varied conditions (pH, co-solvents) to rule out false positives .

Q. How can crystallographic disorder in the thiophene moiety impact structural interpretation, and how is it addressed?

  • Challenge : Dynamic disorder in thiophene rings (e.g., rotational freedom) complicates electron density maps .
  • Resolution :

Multi-component refinement : Model major/minor conformers (e.g., 70:30 occupancy) using SHELXL .

Restraints : Apply SIMU/DELU restraints to stabilize thermal parameters.

Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯π contacts) .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Docking : Employ Glide (Schrödinger) or GOLD for target prioritization (e.g., MAO-B, COX-2) .
    • Validation : Compare predictions with experimental logD (shake-flask method) and plasma protein binding assays .

Q. How can synthetic byproducts be minimized during the condensation step?

  • Optimization :

  • Solvent choice : Use anhydrous ethanol or DMF to suppress hydrolysis of the imine bond .
  • Catalysis : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product .
  • Workup : Quench reactions at 70–80% conversion to avoid side reactions (e.g., over-oxidation) .

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